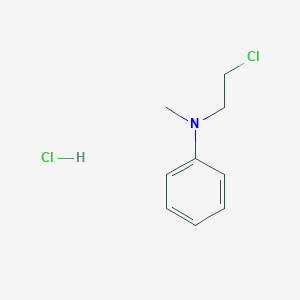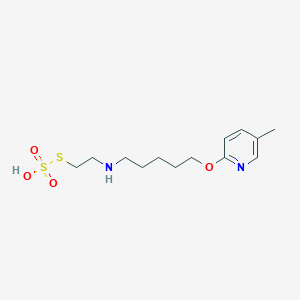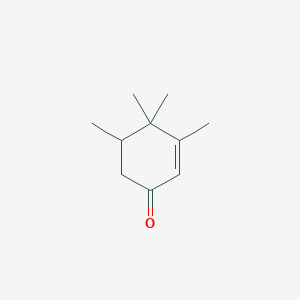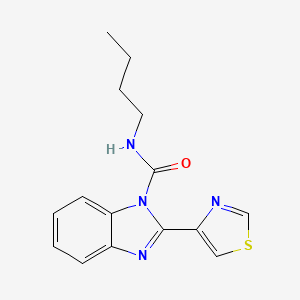
N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide is a complex organic compound that features a benzimidazole core substituted with a thiazole ring and a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thiazole Ring Introduction: The thiazole ring can be introduced via a cyclization reaction involving a suitable thioamide and a haloketone.
Butyl Group Addition: The butyl group is typically introduced through an alkylation reaction using butyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-2-(1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide: shares structural similarities with other benzimidazole derivatives and thiazole-containing compounds.
Thiazole Derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.
Benzimidazole Derivatives: Compounds such as 2-mercaptobenzimidazole and benzimidazole-5-carboxylic acid.
Uniqueness
What sets this compound apart is its unique combination of a benzimidazole core with a thiazole ring and a butyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
51666-79-6 |
|---|---|
Fórmula molecular |
C15H16N4OS |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-butyl-2-(1,3-thiazol-4-yl)benzimidazole-1-carboxamide |
InChI |
InChI=1S/C15H16N4OS/c1-2-3-8-16-15(20)19-13-7-5-4-6-11(13)18-14(19)12-9-21-10-17-12/h4-7,9-10H,2-3,8H2,1H3,(H,16,20) |
Clave InChI |
OAITYDLNGZZQBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


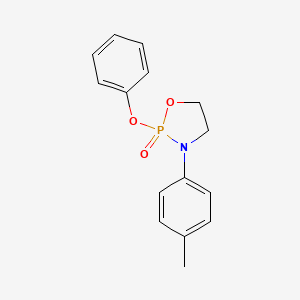

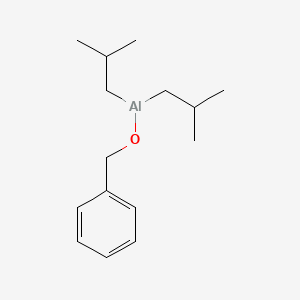
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
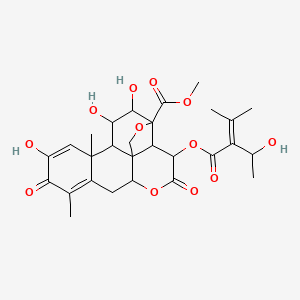
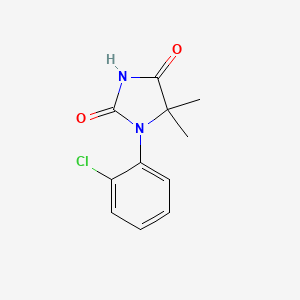
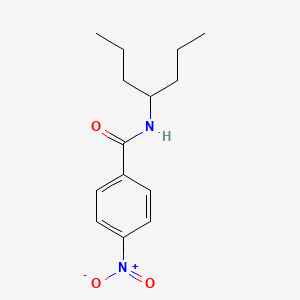

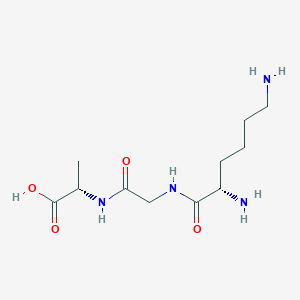

![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
